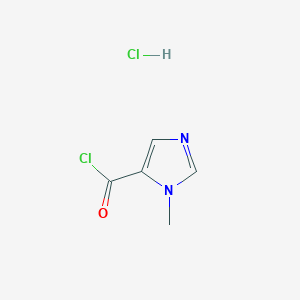
3,4,5-Trifluorobenzyl alcohol
Vue d'ensemble
Description
3,4,5-Trifluorobenzyl alcohol: is a chemical compound with the molecular formula C7H5F3O and a molecular weight of 162.11 g/mol . It is also known by its IUPAC name, (3,4,5-trifluorophenyl)methanol . This compound is characterized by the presence of three fluorine atoms attached to a benzene ring, along with a hydroxyl group (-OH) attached to the benzyl position . It is a colorless liquid with a density of 1.385 g/cm³ and a boiling point of 203-204°C .
Mécanisme D'action
Target of Action
3,4,5-Trifluorobenzyl alcohol is primarily used as a chemical reagent It’s known to cause skin and eye irritation, and may cause respiratory irritation .
Mode of Action
It’s important to note that the compound’s interaction with its targets can lead to irritation in the skin, eyes, and respiratory system .
Pharmacokinetics
It’s known that the compound is soluble in water , which could influence its absorption and distribution in the body.
Result of Action
The primary known effects of this compound are skin and eye irritation, and it may cause respiratory irritation . These effects are likely the result of the compound’s interaction with biological tissues.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility in water could affect its distribution and action in aqueous environments. Additionally, it should be stored in a cool, dry place in a tightly closed container to maintain its stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,4,5-Trifluorobenzyl alcohol can be synthesized through various methods. One common synthetic route involves the reduction of 3,4,5-trifluorobenzaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol, and the product is purified through distillation or recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale. The choice of reducing agent and solvent may vary based on cost, availability, and environmental considerations. The product is often purified using industrial-scale distillation or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 3,4,5-Trifluorobenzyl alcohol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: PCC, CrO3, acidic conditions.
Reduction: NaBH4, LiAlH4, inert solvents like THF or ethanol.
Substitution: SOCl2, other halogenating agents.
Major Products Formed:
Oxidation: 3,4,5-Trifluorobenzaldehyde.
Reduction: 3,4,5-Trifluorobenzylamine.
Substitution: 3,4,5-Trifluorobenzyl chloride.
Applications De Recherche Scientifique
Chemistry: 3,4,5-Trifluorobenzyl alcohol is used as a chemical reagent in various organic synthesis reactions. It serves as a building block for the synthesis of more complex fluorinated compounds .
Biology and Medicine: In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. It may also be used in the development of pharmaceuticals, particularly those that require fluorinated aromatic compounds for enhanced metabolic stability and bioavailability .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science applications. Its unique fluorinated structure imparts desirable properties such as increased thermal stability and resistance to degradation .
Comparaison Avec Des Composés Similaires
Comparison: 3,4,5-Trifluorobenzyl alcohol is unique due to the specific positioning of the fluorine atoms on the benzene ring. This positioning can significantly influence its chemical and physical properties compared to other fluorinated benzyl alcohols. For example, 2,4,5-trifluorobenzyl alcohol has a different substitution pattern, which can lead to variations in reactivity and applications . Similarly, 2,3,4,5,6-pentafluorobenzyl alcohol, with all positions fluorinated, exhibits distinct properties such as increased electron-withdrawing effects and higher stability .
Propriétés
IUPAC Name |
(3,4,5-trifluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSFRSLKOPFWMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380344 | |
| Record name | 3,4,5-Trifluorobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220227-37-2 | |
| Record name | 3,4,5-Trifluorobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 220227-37-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1,2-Dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-10-ol hydrochloride](/img/structure/B1305986.png)




